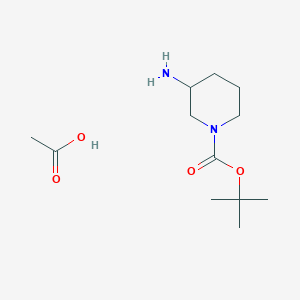
Acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-aminopiperidine-1-carboxylate typically involves the reaction of 3-aminopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of tert-butyl 3-aminopiperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is often produced in bulk for use in pharmaceutical manufacturing and other applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-aminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 3-aminopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-aminopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its action include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A similar compound used as a solvent in various industrial applications.
tert-Butyl ®-3-aminopiperidine-1-carboxylate: A stereoisomer with similar chemical properties.
tert-Butyl 3-aminopiperidine-1-carboxylate hydrochloride: A hydrochloride salt form used in different chemical reactions.
Uniqueness
Tert-butyl 3-aminopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it valuable in both research and industrial applications .
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl 3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4) |
InChI Key |
IJXLVSPSHUBQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















